4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol
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Description
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.151. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications
Substituted pyridazinone compounds, including those with trifluoromethyl groups, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. For instance, a specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, exhibits resistance to metabolic detoxification in plants and interferes with chloroplast development, akin to other herbicides but with enhanced efficacy (Hilton et al., 1969).
Antimicrobial and Antioxidant Activities
The design, synthesis, and characterization of new derivatives have shown promising antimicrobial and antioxidant activities. For instance, 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings are supported by in silico molecular docking studies, highlighting their potential as inhibitors of certain enzymes (Bhat et al., 2016).
Drug Discovery and Organic Synthesis
Trifluoropyridazin-3(2H)-one serves as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. These derivatives are accessible through sequential nucleophilic aromatic substitution processes, indicating their utility in drug discovery and organic synthesis (Pattison et al., 2009).
Organocatalysis in Oxidations
Monosubstituted pyrimidinium and pyrazinium triflates, including those with trifluoromethyl groups, have been used as catalysts for oxidations with hydrogen peroxide. Their catalytic efficiency is notable, especially for derivatives with electron-withdrawing groups, demonstrating their role as efficient organocatalysts in sulfoxidation and other oxidation reactions (Šturala et al., 2015).
Synthesis and pKa Determination
Research on the synthesis of trifluoromethylazoles and their pKa determination by 19F NMR spectroscopy has been conducted. This work enables the understanding of the acidic and basic properties of trifluoromethyl heterocycles, contributing to their potential applications in biological media pH measurement (Jones et al., 1996).
Properties
IUPAC Name |
4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAKRQEPTZLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.